N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(3-Acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:
- Core: A polycyclic system with a pyrimidine-thiazine scaffold modified by a sulfonyl group (5,5-dioxido) and chloro/methyl substituents at positions 9 and 6, respectively.
- Side chain: A thioacetamide group linked to a 3-acetylphenyl moiety.
The acetylphenyl group may enhance lipophilicity and influence pharmacokinetics.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-12(27)13-4-3-5-15(8-13)24-19(28)11-31-21-23-10-18-20(25-21)16-9-14(22)6-7-17(16)26(2)32(18,29)30/h3-10H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKGBIQFQXPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxic effects.
Chemical Structure and Properties
The compound features a thiazine core with a chloro and dioxido substitution pattern, which is known to influence its biological activity. The presence of the acetylphenyl moiety also contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds within the same structural family have shown moderate to significant antibacterial and antifungal activities. The degree of activity often correlates with lipophilicity; more lipophilic compounds tend to demonstrate higher antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Antifungal | Candida albicans |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission.
- Cholinesterase Inhibition : In studies involving derivatives of similar compounds, it was found that certain substitutions can enhance inhibitory potency against butyrylcholinesterase (BChE). For example, one derivative demonstrated an IC50 value of 46.42 µM against BChE, indicating strong potential for neuroprotective applications .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the potential anti-cancer properties of the compound.
- Cell Line Studies : The cytotoxic effects were evaluated against various cancer cell lines. Compounds exhibiting similar structural features have shown promising results comparable to established chemotherapeutics like doxorubicin. The introduction of specific functional groups enhances the cytotoxic profile .
Comparison with Similar Compounds
Structural Analog with 4-Ethoxyphenyl Substituent ()
A closely related compound, 2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide (CAS: 950471-20-2), shares the same core but differs in the acetamide substituent (4-ethoxyphenyl vs. 3-acetylphenyl). Key comparisons:
The acetyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, whereas the ethoxy group in the analog could improve aqueous solubility.
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a , 11b , and 12 () feature thiazolo-pyrimidine or pyrimido-quinazoline cores with distinct substituents. Comparisons are summarized below:
Table 1: Structural and Spectral Comparisons
Key Observations :
- Functional Groups : The sulfonyl group in the target compound (absent in derivatives) may improve metabolic stability and hydrogen-bonding capacity.
- Spectral Shifts: Substituent variations (e.g., acetyl vs. cyano) alter chemical environments, as evidenced by NMR shifts in analogous compounds (e.g., δ 8.01 for =CH in 11b vs. δ 7.94 in 11a) .
Pyrimido-Quinazoline Derivative (Compound 12, )
Compound 12 (C₁₇H₁₀N₄O₃) features a pyrimido-quinazoline core with a cyano group and 5-methylfuran substituent. Unlike the target compound, it lacks sulfonyl and thioacetamide groups, resulting in:
- Reduced Molecular Weight : 318 g/mol vs. ~523 g/mol for the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
